

Structure-Activity Relationship of Pyrimidine-Based VEGFR-2 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Vegfr-2-IN-26	
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of pyrimidine-based inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and kinase inhibitor design.

Introduction to VEGFR-2 Signaling and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1] In the context of cancer, the VEGFR-2 signaling pathway is often dysregulated, promoting tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This event initiates a downstream signaling cascade that is crucial for angiogenesis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.

Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[3] These inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often occupying an adjacent hydrophobic pocket.[4][5] The pyrimidine scaffold has been extensively explored as a core structural motif for potent and selective VEGFR-2 inhibitors.[6]



Core Pharmacophore of Pyrimidine-Based VEGFR-2 Inhibitors

The general pharmacophore for many pyrimidine-based VEGFR-2 inhibitors consists of three key components:

- Hinge-Binding Moiety: A pyrimidine-based core, often a fused heterocyclic system like furopyrimidine or thienopyrimidine, that forms hydrogen bonds with the hinge region of the kinase domain.[7][8]
- Linker: Typically an amide or urea group that connects the hinge-binding moiety to the hydrophobic tail. This linker forms critical hydrogen bonds with key residues in the active site.
- Hydrophobic Tail: A substituted aryl group that occupies a hydrophobic region of the kinase domain, contributing to the inhibitor's potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationship for a representative series of pyrimidine-based VEGFR-2 inhibitors, with "**Vegfr-2-IN-26**" as the lead compound. The data presented is a synthesized representation based on established SAR principles for this class of inhibitors.



Compound	R1 (Hinge Binder)	Linker	R2 (Hydrophob ic Tail)	VEGFR-2 IC50 (nM)	HUVEC Proliferatio n IC50 (μΜ)
Vegfr-2-IN-26	Furo[2,3- d]pyrimidine	-NH-CO-NH-	4-chloro-3- (trifluorometh yl)phenyl	25	0.5
Analog A	Thieno[2,3-d]pyrimidine	-NH-CO-NH-	4-chloro-3- (trifluorometh yl)phenyl	15	0.3
Analog B	Furo[2,3- d]pyrimidine	-NH-CO-O-	4-chloro-3- (trifluorometh yl)phenyl	150	2.5
Analog C	Furo[2,3- d]pyrimidine	-NH-CO-NH-	3- (trifluorometh yl)phenyl	50	1.0
Analog D	Furo[2,3- d]pyrimidine	-NH-CO-NH-	4- chlorophenyl	80	1.8
Analog E	Furo[2,3- d]pyrimidine	-NH-CO-NH-	Phenyl	250	5.2
Analog F	Pyrazolo[3,4- d]pyrimidine	-NH-CO-NH-	4-chloro-3- (trifluorometh yl)phenyl	35	0.8

Key SAR Insights:

- Hinge-Binding Moiety (R1): The nature of the fused pyrimidine ring significantly impacts potency. The replacement of the furo[2,3-d]pyrimidine in Vegfr-2-IN-26 with a thieno[2,3-d]pyrimidine (Analog A) leads to a modest increase in activity, suggesting that the sulfur atom may form more favorable interactions in the hinge region.[8][9] The pyrazolo[3,4-d]pyrimidine (Analog F) is also well-tolerated.[7]
- Linker: The urea linker in **Vegfr-2-IN-26** is crucial for activity, likely forming key hydrogen bonds with the kinase. Replacing the urea with a carbamate (Analog B) results in a



significant loss of potency.

Hydrophobic Tail (R2): The substitution pattern on the terminal phenyl ring is a major determinant of inhibitory activity. The combination of a 4-chloro and a 3-trifluoromethyl group as seen in Vegfr-2-IN-26 and Analog A provides optimal potency. Removal of the 4-chloro group (Analog C) or the 3-trifluoromethyl group (Analog D) leads to a decrease in activity. The unsubstituted phenyl ring (Analog E) is poorly tolerated, highlighting the importance of halogen and electron-withdrawing substituents in this region for strong hydrophobic interactions.

Experimental Protocols In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR-2.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Perform serial dilutions of the test compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[1][10]
 - Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.
 - Prepare a solution of a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.[2][10]
 - Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be close to its Km for VEGFR-2.[1]
- Assay Procedure (384-well plate format):
 - \circ Add 2.5 μ L of the diluted test compound or vehicle control (DMSO) to the appropriate wells.[1]



- Add 2.5 μL of the VEGFR-2 enzyme and substrate solution to each well.[1]
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[2]
- Initiate the kinase reaction by adding 5 μ L of the ATP solution.[1]
- Incubate the plate at 30°C for 45-60 minutes.[1][10]
- Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo™).[10]
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (HUVEC)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular event in angiogenesis.

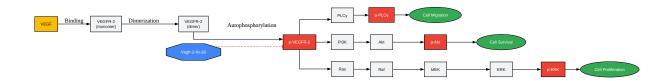
Methodology:

- Cell Culture:
 - Culture HUVECs in an appropriate endothelial cell growth medium.
- Assay Procedure:
 - Seed HUVECs in 96-well plates and allow them to adhere overnight.
 - Serum-starve the cells for 4-6 hours in a basal medium.
 - Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.[2]



- Stimulate the cells with VEGF (e.g., 50 ng/mL).[2]
- Incubate for 48-72 hours.
- Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
- Data Analysis:
 - Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-stimulated control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

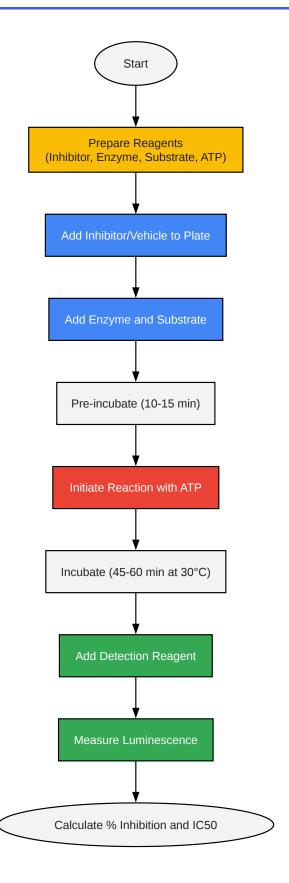
Visualizations



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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

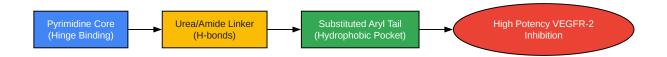




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Caption: In Vitro VEGFR-2 Kinase Assay Workflow.





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Caption: Pharmacophore Model for Pyrimidine-Based VEGFR-2 Inhibitors.

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